1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine
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Overview
Description
1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom and two fluorine atoms on a benzyl group, which is attached to a piperazine ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromo-2,6-difluorobenzyl chloride with 4-isopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the bromine atom, forming a difluorobenzyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of difluorobenzyl derivatives.
Scientific Research Applications
1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzyl alcohol
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzoic acid
Uniqueness
1-(4-Bromo-2,6-difluorobenzyl)-4-isopropylpiperazine is unique due to the combination of its structural features, including the piperazine ring and the specific substitution pattern on the benzyl group. This unique structure may confer distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-[(4-bromo-2,6-difluorophenyl)methyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrF2N2/c1-10(2)19-5-3-18(4-6-19)9-12-13(16)7-11(15)8-14(12)17/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOYDRNXCPKGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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